TLBC

p53-independent apoptosis MDM2 antagonism glioma

Select TLBC for studies requiring irreversible MDM2/p53 complex disruption, particularly in p53-mutant or null cell lines where Nutlin-class antagonists fail. Unlike reversible inhibitors, TLBC maintains complex disruption post-washout. Validated in glioma xenografts (43.9% tumor volume reduction at 20 mg/kg) with documented Bcl-2/Bax modulation. Selective toxicity: 6.3–10.7-fold over normal breast epithelial cells.

Molecular Formula C15H12BIO3
Molecular Weight 377.97 g/mol
CAS No. 562823-84-1
Cat. No. B3144904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTLBC
CAS562823-84-1
Molecular FormulaC15H12BIO3
Molecular Weight377.97 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)I)(O)O
InChIInChI=1S/C15H12BIO3/c17-14-8-1-11(2-9-14)3-10-15(18)12-4-6-13(7-5-12)16(19)20/h1-10,19-20H/b10-3+
InChIKeyBYMGWCQXSPGCMW-XCVCLJGOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TLBC (CAS 562823-84-1): A Boronic-Chalcone MDM2 Antagonist for p53-Independent Apoptosis Research


TLBC (trans-4-Iodo,4′-boranyl-chalcone; CAS 562823-84-1) is a cell-permeable boronic-chalcone derivative that functions as an MDM2 antagonist, irreversibly disrupting the MDM2/p53 protein complex . This compound is characterized by a central α,β-unsaturated ketone system linking an iodo-substituted phenyl ring and a boronic acid-substituted phenyl ring [1]. TLBC exhibits antitumor activity across multiple cancer cell lines, with documented efficacy in glioma and breast cancer models, and is distinguished by its ability to induce apoptosis independently of p53 status alterations [2].

Why TLBC (CAS 562823-84-1) Cannot Be Replaced by Generic MDM2 Inhibitors in Specific Research Applications


While multiple MDM2 antagonists exist (including Nutlin-3a, RG7112, and AMG 232), TLBC occupies a distinct mechanistic niche that precludes simple substitution. Unlike imidazoline-based MDM2 inhibitors (e.g., Nutlin-3a) that competitively block the p53-binding pocket and require wild-type p53 for efficacy [1], TLBC operates via irreversible disruption of the MDM2/p53 complex and induces caspase-dependent apoptosis independent of p53 alterations [2]. This mechanistic divergence translates to quantifiable differences in cytotoxicity against p53-mutant or p53-null cell lines, where conventional MDM2 antagonists exhibit negligible activity. Furthermore, TLBC demonstrates selective toxicity toward MDM2-overexpressing cancer cells compared to normal breast epithelial cells (selectivity ratio: 6.3–10.7), a differential that varies substantially across boronic-chalcone analogs . For researchers investigating p53-independent apoptotic pathways or evaluating MDM2-targeted therapies in p53-compromised tumor models, generic substitution with Nutlin-class compounds introduces experimental confounding variables that compromise data reproducibility.

Quantitative Differentiation Evidence: TLBC (CAS 562823-84-1) vs. Closest Analogs and Alternative MDM2 Antagonists


TLBC vs. Nutlin-3a: Differential Activity in p53-Independent Apoptosis Models

TLBC induces caspase-dependent apoptosis without requiring p53 protein alterations, a mechanistic feature directly contrasting with Nutlin-3a, which relies on wild-type p53 stabilization for its cytotoxic effects [1]. Flow cytometric and western blot analyses in glioma cell lines confirm that TLBC-mediated apoptosis proceeds without changes to p53 levels [2], whereas Nutlin-3a exhibits negligible single-agent activity in p53-mutant or p53-null tumor models [3].

p53-independent apoptosis MDM2 antagonism glioma mechanism of action

TLBC Selective Toxicity: MDM2-Overexpressing Breast Cancer vs. Normal Breast Cell Lines

TLBC demonstrates quantifiable selective cytotoxicity against MDM2-overexpressing human breast cancer cell lines (MDA-MB-435: IC50 = 10 μM; MDA-MB-231: IC50 = 8.8 μM; Wt-MCF7: IC50 = 7 μM) relative to normal breast epithelial cell lines (MCF-10A: IC50 = 75 μM; MCF-12A: IC50 = 63 μM) . This yields a selectivity ratio of 6.3–10.7 (normal IC50 / cancer IC50). Other boronic-chalcone derivatives in the same series (e.g., AM114) exhibit altered selectivity profiles, with some showing preferential toxicity toward proteasome inhibition rather than MDM2-mediated mechanisms [1].

selective toxicity breast cancer MDM2 overexpression therapeutic window

TLBC in Malignant Glioma: In Vitro IC50 Range and Comparative In Vivo Efficacy

In malignant glioma cell lines, TLBC exhibits dose-dependent inhibition with IC50 values ranging from 5.5–25.5 μM . In a malignant glioma xenograft model, TLBC administered at 20 mg/kg reduced mean tumor volume by 43.9% relative to vehicle control (P < 0.01) [1]. This in vivo effect was accompanied by decreased Bcl-2 protein levels and slightly increased Bax protein levels in treated tumors [1]. By comparison, the related boronic-chalcone derivative AM114 showed IC50 values of 1.5 μM (MTT assay) and 0.6 μM (colony formation) in breast cancer cells but lacked reported in vivo glioma efficacy data [2].

glioma in vivo xenograft tumor volume reduction Bcl-2 family

TLBC Irreversible MDM2 Complex Disruption vs. Reversible Small-Molecule Antagonists

TLBC binds strongly to MDM2 and irreversibly disrupts the MDM2/p53 protein complex, a kinetic profile distinct from reversible MDM2 antagonists . The compound does not compete with ATP, confirming its non-kinase mechanism . In contrast, cis-imidazoline-based MDM2 inhibitors (e.g., Nutlin-3a) bind reversibly to the p53-binding pocket of MDM2 with nanomolar affinity (IC50 = 90 nM for Nutlin-3a in biochemical assays) but dissociate upon washout [1]. Irreversible disruption may confer sustained pathway modulation even after compound clearance, a consideration for experimental designs involving extended treatment intervals.

irreversible inhibition MDM2/p53 complex binding kinetics pharmacodynamics

Evidence-Backed Research Applications for TLBC (CAS 562823-84-1) Based on Quantified Differentiation Data


Investigation of p53-Independent Apoptotic Pathways in p53-Mutant or p53-Null Tumor Models

TLBC is the appropriate selection for studies requiring MDM2-targeted apoptosis induction in cellular contexts where p53 is mutated, deleted, or otherwise non-functional. Unlike Nutlin-class MDM2 inhibitors that require wild-type p53 for efficacy, TLBC induces caspase-dependent apoptosis without altering p53 levels [1]. This enables mechanistic dissection of p53-independent apoptotic signaling downstream of MDM2 antagonism in glioma (IC50 range: 5.5–25.5 μM) and breast cancer models (IC50: 7–10 μM in cancer lines) .

Preclinical In Vivo Glioma Research Requiring Validated Efficacy Data

For investigators conducting preclinical glioma studies, TLBC offers peer-reviewed in vivo validation that is absent for many structurally related boronic-chalcone derivatives. In a malignant glioma xenograft model, TLBC at 20 mg/kg reduced mean tumor volume by 43.9% (P < 0.01 vs. control), accompanied by decreased Bcl-2 and increased Bax protein levels [1]. This documented in vivo pharmacodynamic response—including target engagement biomarkers (Bcl-2 family modulation)—supports TLBC as a tool compound for translational glioma research where in vivo data reproducibility is paramount.

Selective Cytotoxicity Studies Comparing MDM2-Overexpressing vs. Normal Cells

TLBC's demonstrated selective toxicity toward MDM2-overexpressing cancer cells (selectivity ratio: 6.3–10.7) makes it suitable for experiments examining the therapeutic window of MDM2-targeted interventions. The compound exhibits IC50 values of 7–10 μM in MDA-MB-435, MDA-MB-231, and Wt-MCF7 breast cancer lines, compared to 63–75 μM in normal MCF-10A and MCF-12A breast epithelial lines [1]. This differential cytotoxicity, attributed to MDM2 overexpression status rather than general cytotoxicity, enables well-controlled experiments on MDM2-dependent cell death mechanisms.

Washout or Pulse-Treatment Experiments Requiring Irreversible Target Engagement

TLBC's irreversible disruption of the MDM2/p53 protein complex differentiates it from reversible antagonists in experimental designs involving compound washout, pulse treatment, or extended intervals between dosing and assay readout [1]. The compound binds strongly to MDM2 without competing with ATP and maintains complex disruption after removal of unbound compound . For studies comparing reversible versus irreversible pharmacodynamic profiles or evaluating sustained pathway inhibition, TLBC provides the irreversible-arm tool compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for TLBC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.